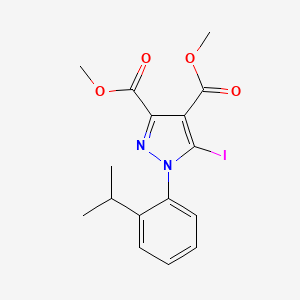
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(ベンジルオキシ)-2-メチルベンゾイル)-5-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オンは、さまざまな科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ベンジルオキシ基、ブロモフェニル基、およびピロールオンコアを含む独自の構造を特徴とし、化学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
4-(4-(ベンジルオキシ)-2-メチルベンゾイル)-5-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オンの合成は、通常、中間体の形成を含む複数のステップを伴います。このプロセスは、ベンジルオキシとブロモフェニルの中間体の調製から始まり、続いて特定の反応条件下でピロールオンコアとカップリングされます。これらの反応に使用される一般的な試薬には、臭素、ベンジルアルコール、およびカップリング反応を促進するさまざまな触媒が含まれます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターや自動合成システムなどの技術を使用して、生産プロセスを合理化することができます。
化学反応の分析
反応の種類
4-(4-(ベンジルオキシ)-2-メチルベンゾイル)-5-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、還元誘導体の形成につながる可能性があります。
置換: ブロモフェニル基は、置換反応に関与し、新しい化合物の形成につながる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。
主要な製品
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな置換誘導体を生成する可能性があります。
科学的研究の応用
4-(4-(ベンジルオキシ)-2-メチルベンゾイル)-5-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オンは、次のものを含むいくつかの科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療的特性と、創薬のためのリード化合物として調査されています。
産業: 新しい材料と化学プロセスの開発に使用されます。
作用機序
4-(4-(ベンジルオキシ)-2-メチルベンゾイル)-5-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路を明らかにするには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 4-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オン
- 4-(ベンジルオキシ)-2-メチルベンゾイル)-5-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オン
独自性
4-(4-(ベンジルオキシ)-2-メチルベンゾイル)-5-(4-ブロモフェニル)-1-(2-(ジエチルアミノ)エチル)-3-ヒドロキシ-1H-ピロール-2(5H)-オンは、独特の官能基の組み合わせにより際立っており、独特の化学的および生物学的特性を付与しています。その構造により、さまざまな化学的修飾が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
488840-79-5 |
|---|---|
分子式 |
C31H33BrN2O4 |
分子量 |
577.5 g/mol |
IUPAC名 |
(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33BrN2O4/c1-4-33(5-2)17-18-34-28(23-11-13-24(32)14-12-23)27(30(36)31(34)37)29(35)26-16-15-25(19-21(26)3)38-20-22-9-7-6-8-10-22/h6-16,19,28,35H,4-5,17-18,20H2,1-3H3/b29-27+ |
InChIキー |
VVQKUKUPJKCYDM-ORIPQNMZSA-N |
異性体SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=C(C=C4)Br |
正規SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12028812.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028820.png)
![6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028823.png)
![(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12028831.png)


![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)
![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)


![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
